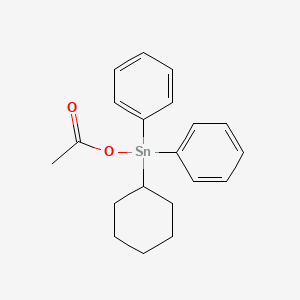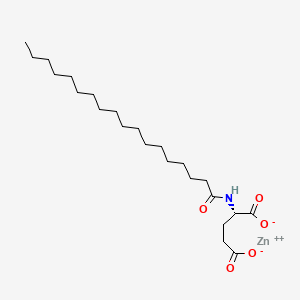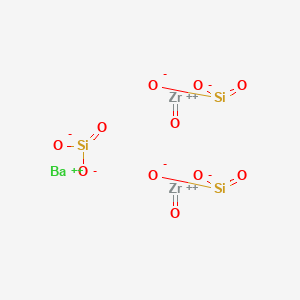
Barium tris(metasilicato(2-))dioxodizirconate(2-)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Barium tris(metasilicato(2-))dioxodizirconate(2-): is a complex inorganic compound with the molecular formula BaO11Si3Zr2. This compound is known for its unique structural properties and potential applications in various scientific fields. It consists of barium, silicon, and zirconium atoms arranged in a specific configuration, which imparts distinct chemical and physical characteristics.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of barium tris(metasilicato(2-))dioxodizirconate(2-) typically involves the reaction of barium salts with metasilicate and zirconium compounds under controlled conditions. One common method includes:
Starting Materials: Barium chloride (BaCl2), sodium metasilicate (Na2SiO3), and zirconium oxychloride (ZrOCl2).
Reaction Conditions: The reaction is carried out in an aqueous medium at elevated temperatures (around 80-100°C) with constant stirring.
Procedure: The barium chloride solution is mixed with sodium metasilicate solution, followed by the gradual addition of zirconium oxychloride. The mixture is then heated and stirred for several hours to ensure complete reaction.
Isolation: The resulting precipitate is filtered, washed with distilled water, and dried at a moderate temperature (around 60-80°C) to obtain the final product.
Industrial Production Methods
In an industrial setting, the production of barium tris(metasilicato(2-))dioxodizirconate(2-) may involve large-scale reactors and automated processes to ensure consistency and efficiency. The reaction parameters, such as temperature, pH, and concentration of reactants, are carefully controlled to optimize yield and purity.
化学反応の分析
Types of Reactions
Barium tris(metasilicato(2-))dioxodizirconate(2-) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of higher oxidation state products.
Reduction: Reduction reactions may involve the use of reducing agents like hydrogen or metal hydrides to convert the compound into lower oxidation state species.
Substitution: Substitution reactions can occur where one or more atoms in the compound are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Oxygen or ozone in the presence of catalysts.
Reduction: Hydrogen gas or sodium borohydride.
Substitution: Halogenating agents or organometallic reagents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides of zirconium and silicon, while reduction could produce lower oxidation state zirconium compounds.
科学的研究の応用
Barium tris(metasilicato(2-))dioxodizirconate(2-) has a wide range of applications in scientific research, including:
Chemistry: Used as a catalyst in various chemical reactions due to its unique structural properties.
Biology: Investigated for its potential use in biomaterials and bioactive coatings.
Medicine: Explored for its potential in drug delivery systems and medical imaging.
Industry: Utilized in the production of advanced ceramics and electronic materials.
作用機序
The mechanism by which barium tris(metasilicato(2-))dioxodizirconate(2-) exerts its effects is primarily related to its ability to interact with other molecules and ions. The compound’s structure allows it to act as a catalyst, facilitating various chemical reactions by providing an active surface for reactants to interact. The molecular targets and pathways involved depend on the specific application and reaction conditions.
類似化合物との比較
Similar Compounds
Barium metasilicate: Similar in composition but lacks the zirconium component.
Zirconium silicate: Contains zirconium and silicon but does not include barium.
Barium zirconate: Composed of barium and zirconium but without the silicate component.
Uniqueness
Barium tris(metasilicato(2-))dioxodizirconate(2-) is unique due to its combination of barium, silicon, and zirconium in a single compound
特性
CAS番号 |
97435-22-8 |
|---|---|
分子式 |
BaO11Si3Zr2 |
分子量 |
580.02 g/mol |
IUPAC名 |
barium(2+);dioxido(oxo)silane;oxozirconium(2+) |
InChI |
InChI=1S/Ba.3O3Si.2O.2Zr/c;3*1-4(2)3;;;;/q+2;3*-2;;;2*+2 |
InChIキー |
RYTRZXTUTNEWIO-UHFFFAOYSA-N |
正規SMILES |
[O-][Si](=O)[O-].[O-][Si](=O)[O-].[O-][Si](=O)[O-].O=[Zr+2].O=[Zr+2].[Ba+2] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





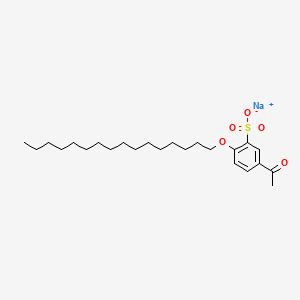
![6-bromo-2-(4-chlorophenyl)-3,4-dihydro-2H-pyrano[2,3-b]pyridine](/img/structure/B12666662.png)
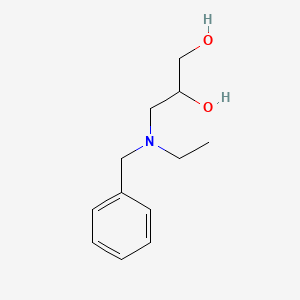
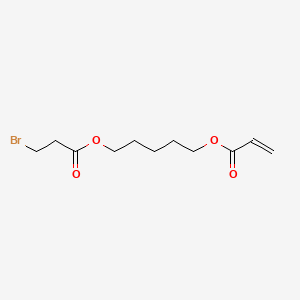
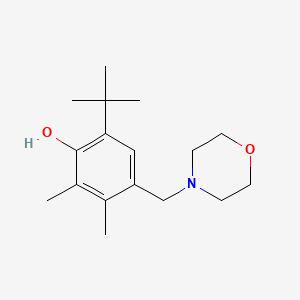

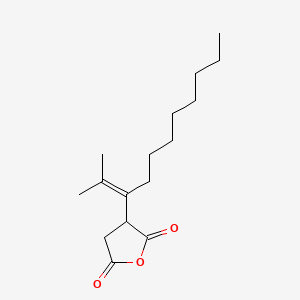
![N,N'-Dicyclohexyl[(cyclohexylamino)methyl]methylsilanediamine](/img/structure/B12666721.png)
